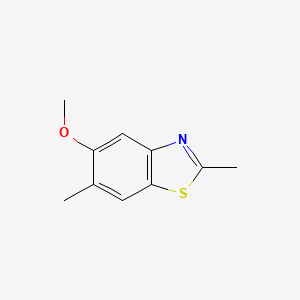

5-Methoxy-2,6-dimethyl-1,3-benzothiazole

Description

Significance of Benzothiazole (B30560) Core Structures in Contemporary Chemical Science

The benzothiazole scaffold, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a cornerstone in modern medicinal and materials chemistry. pcbiochemres.comresearchgate.net This structural motif is prevalent in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. pcbiochemres.comresearchgate.net The versatility of the benzothiazole ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties for specific applications. researchgate.net

In medicinal chemistry, benzothiazole derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents. pcbiochemres.comnih.gov The planar nature of the bicyclic system and its ability to participate in various intermolecular interactions are key to its biological efficacy. researchgate.net Furthermore, the benzothiazole core is a key component in several approved drugs, underscoring its therapeutic relevance.

Beyond medicine, benzothiazole derivatives are utilized in the development of dyes, agrochemicals, and materials for organic electronics due to their unique photophysical properties. pcbiochemres.com Their application as fluorescent probes and in the synthesis of polymers highlights the interdisciplinary importance of this heterocyclic system. nih.gov

Historical Context and Evolution of Substituted Benzothiazole Research

Research into benzothiazole and its derivatives dates back to the late 19th century. Early work focused on the synthesis and characterization of the basic benzothiazole structure and its simple derivatives. These initial studies laid the groundwork for understanding the fundamental reactivity and properties of this class of compounds.

Over the decades, the field has evolved significantly, driven by advances in synthetic methodologies and a deeper understanding of structure-activity relationships. The development of new synthetic routes has allowed for the creation of a vast library of substituted benzothiazoles, each with unique chemical and biological profiles. nih.gov Researchers have systematically explored the effects of adding different functional groups to the benzothiazole core, leading to the discovery of compounds with enhanced potency and selectivity for various biological targets. ijper.org

The advent of computational chemistry and high-throughput screening has further accelerated research, enabling the rational design of novel benzothiazole derivatives with desired properties. This has led to more targeted investigations and a more profound understanding of how specific substitutions influence the compound's behavior.

Rationale for Dedicated Investigation of 5-Methoxy-2,6-dimethyl-1,3-benzothiazole

A dedicated investigation into this compound is warranted due to the specific combination of its substituents, which are known to influence the biological activity of the benzothiazole scaffold.

The Methoxy (B1213986) Group: The presence of a methoxy group (-OCH3) at the 5-position can significantly impact the molecule's electronic properties and its ability to form hydrogen bonds. Methoxy groups are known to act as electron-donating groups, which can modulate the reactivity and binding affinity of the molecule to biological targets. In other heterocyclic systems, the introduction of a methoxy group has been shown to enhance anticancer and antimicrobial activities. ijper.org

The Dimethyl Groups: The methyl groups (-CH3) at the 2- and 6-positions also play a crucial role. The 2-methyl group can influence the steric and electronic properties of the thiazole ring, which is often a key site for biological interactions. The 6-methyl group, located on the benzene ring, can affect the molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

The specific arrangement of these three substituents on the benzothiazole core presents a unique chemical entity that has not been extensively studied. Therefore, a thorough investigation is necessary to elucidate its chemical properties and to explore its potential biological activities. The interplay between the electron-donating methoxy group and the methyl groups could lead to novel pharmacological effects that differ from other, more extensively studied, benzothiazole derivatives.

Overview of Key Research Trajectories and Interdisciplinary Relevance

Given the known properties of the benzothiazole scaffold and its substituted derivatives, several key research trajectories can be envisioned for this compound.

In Medicinal Chemistry:

Anticancer Screening: A primary avenue of research would be to evaluate its cytotoxic activity against a panel of human cancer cell lines. Many substituted benzothiazoles have shown potent anticancer effects, and this compound's unique substitution pattern makes it a candidate for investigation.

Antimicrobial and Antifungal Assays: The compound should be tested for its efficacy against various strains of bacteria and fungi, as the benzothiazole core is a known pharmacophore for antimicrobial agents.

Anti-inflammatory and Analgesic Studies: Investigation into its potential to inhibit inflammatory pathways and its effectiveness as an analgesic would be a logical step, given the prevalence of these activities in related compounds.

In Materials Science:

Photophysical Properties: A detailed study of its absorption and emission spectra could reveal potential applications as a fluorescent probe or in the development of organic light-emitting diodes (OLEDs).

Polymer Chemistry: The molecule could be explored as a monomer or an additive in the synthesis of novel polymers with unique thermal and electronic properties.

The interdisciplinary relevance of this compound lies in its potential to bridge the gap between medicinal chemistry and materials science. A thorough understanding of its fundamental properties could unlock new applications in both fields, making this compound a compelling subject for future academic research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NOS |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

5-methoxy-2,6-dimethyl-1,3-benzothiazole |

InChI |

InChI=1S/C10H11NOS/c1-6-4-10-8(5-9(6)12-3)11-7(2)13-10/h4-5H,1-3H3 |

InChI Key |

DZCNZXPHJZJKTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1OC)N=C(S2)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Methoxy 2,6 Dimethyl 1,3 Benzothiazole and Its Derivatives

Foundational Synthetic Routes to the Benzothiazole (B30560) Scaffold

The construction of the benzothiazole ring system is predominantly achieved through two strategic pathways: the cyclocondensation of a 2-aminothiophenol (B119425) derivative with a suitable electrophile, and the intramolecular cyclization of a pre-functionalized precursor. For the synthesis of 5-Methoxy-2,6-dimethyl-1,3-benzothiazole, the key starting material is 2-amino-5-methoxy-4-methylthiophenol .

Cyclocondensation Reactions of 2-Aminothiophenols

One of the most versatile and widely employed methods for synthesizing 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol and a compound containing a carbonyl or cyano group. mdpi.com This approach involves the initial formation of a Schiff base or related intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring.

The reaction of 2-aminothiophenols with aldehydes is a common method for preparing 2-substituted benzothiazoles. mdpi.com The reaction typically proceeds through the formation of a benzothiazoline (B1199338) intermediate, which is then oxidized to the corresponding benzothiazole. mdpi.com To synthesize the target molecule with a methyl group at the 2-position, acetaldehyde (B116499) would be the required aldehyde. However, due to the volatility and reactivity of acetaldehyde, this specific reaction is less common than using other reagents.

A more frequent application involves the reaction with ketones. For instance, the reaction of a 2-aminothiophenol with an excess of a ketone, serving as both reactant and solvent, can yield 2,2-disubstituted benzothiazolines upon reflux. mdpi.com Reaction with acetone (B3395972) would lead to a 2,2-dimethyl-2,3-dihydrobenzothiazole intermediate.

Table 1: Representative Cyclocondensation Reactions with Ketones

| Precursor | Reagent | Conditions | Product | Yield (%) |

| 2-Aminothiophenol | Acetone | Reflux, 2-24 h | 2,2-Dimethyl-2,3-dihydrobenzothiazole | 39-95 |

Note: Data is based on analogous reactions and serves as a representative example. mdpi.com

A highly effective and direct route to 2-methylbenzothiazoles is the condensation of a 2-aminothiophenol with acetic acid or its derivatives.

Carboxylic Acids: The condensation with carboxylic acids, such as glacial acetic acid, often requires a dehydrating agent or catalyst and elevated temperatures. ekb.eg Polyphosphoric acid (PPA) has been traditionally used, though greener methods employing microwave irradiation or milder acid catalysts like acetic acid itself have been developed. nih.govtandfonline.comtku.edu.tw

Acyl Chlorides: The reaction with acyl chlorides, like acetyl chloride, is typically rapid and proceeds through an N-acylated intermediate, N-(2-mercaptophenyl)acetamide, which then cyclizes. nih.gov This method is often carried out in the presence of a base to neutralize the HCl byproduct. A one-pot approach where the acyl chloride is generated in situ from the corresponding carboxylic acid has also been reported. nih.gov

Table 2: Representative Cyclocondensation Reactions with Acetic Acid and Acetyl Chloride

| Precursor | Reagent | Conditions | Product | Yield (%) |

| 2-Aminothiophenol Halide | Acetic Anhydride (B1165640) | Glacial Acetic Acid, 80-200 °C | 2-Methylbenzothiazole (B86508) derivative | High |

| 2-Aminothiophenol | Chloroacetic Acid | PPA, 180 °C, 8 h | 2-(Chloromethyl)benzothiazole | 62 |

| 2-Aminothiophenol | Various Acid Chlorides | o-Benzenedisulfonimide catalyst, 2-3.5 h | 2-Substituted Benzothiazoles | 42-87 |

Note: Data is based on analogous reactions and serves as a representative example. nih.govgoogle.com

The condensation of 2-aminothiophenols with nitriles provides another direct route to 2-substituted benzothiazoles. To obtain the 2-methyl derivative, acetonitrile (B52724) would be the reagent of choice. This reaction is often catalyzed by a Brønsted acid or a Lewis acid, or can be promoted under basic conditions. For example, heating 2-aminothiophenol with acetonitrile in the presence of CsOH·H₂O in a sealed tube can produce 2-methylbenzothiazole with high conversion. ekb.eggoogle.com

Table 3: Representative Cyclocondensation Reaction with a Nitrile

| Precursor | Reagent | Conditions | Product | Yield (%) |

| o-Aminothiophenol | Acetonitrile | CsOH·H₂O (10 mol%), CH₃OH, 130 °C, 24 h | 2-Methylbenzothiazole | 75 |

Note: Data is based on analogous reactions and serves as a representative example. google.com

Intramolecular Cyclization Pathways

An alternative to intermolecular condensation is the intramolecular cyclization of a suitably substituted aniline (B41778) derivative. This strategy is particularly useful when the required 2-aminothiophenol is unstable or difficult to prepare.

The Jacobson cyclization and related methods involve the oxidative intramolecular cyclization of N-(2-substituted-phenyl)thioamides. mdpi.com For the synthesis of this compound, the required precursor would be N-(2-mercapto-4-methoxy-5-methylphenyl)acetamide . This thioamide can be prepared by the acylation of 2-amino-5-methoxy-4-methylthiophenol with acetyl chloride, followed by thionation of the resulting amide, for instance, using Lawesson's reagent.

The subsequent cyclization is an oxidative process that forms the C-S bond. A variety of oxidizing agents can be employed, including potassium ferricyanide (B76249), Dess-Martin periodinane, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.comorganic-chemistry.org These reactions often proceed through a thiyl radical intermediate and can be performed under mild conditions, for example, at room temperature in a solvent like dichloromethane. mdpi.comorganic-chemistry.org

Table 4: Representative Intramolecular Cyclization of a Thioformanilide

| Precursor | Reagent/Conditions | Product |

| Substituted Thioformanilide | DDQ, CH₂Cl₂, Ambient Temperature | Corresponding Benzothiazole |

Note: Data is based on analogous reactions and serves as a representative example. organic-chemistry.org

Oxidative Cyclization Mechanisms

A predominant route for synthesizing the benzothiazole core is through the oxidative cyclization of thiobenzanilides (or thioamides). This transformation is a key step in the classical Jacobson synthesis and related methods. The general mechanism involves the formation of a C–S bond between the sulfur of the thioamide and the ortho-position of the aniline ring.

Several oxidizing agents can facilitate this cyclization. Potassium ferricyanide in an alkaline solution is a classical reagent used for this transformation. researchgate.netsemanticscholar.org The reaction is believed to proceed through a radical-oxidative pathway. researchgate.net Other reagents like bromine, iodine, and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are also effective. nih.govindexcopernicus.com The use of iodine, for example, can promote the intramolecular cyclization of thiobenzamides to form benzothiazoles, potentially via an intermediate sulfenyl iodide. researchgate.netnih.gov Photocatalytic methods using catalysts like Cu₂O have also emerged, offering a greener approach to this cyclization by proceeding at room temperature under light illumination. rsc.org

A proposed general mechanism for these oxidative cyclizations is as follows:

Oxidation of Thioamide: The oxidizing agent abstracts an electron or a hydrogen atom from the thioamide, leading to the formation of a thiyl radical intermediate.

Intramolecular Cyclization: The highly reactive thiyl radical attacks the electron-rich ortho-position of the aromatic ring.

Aromatization: The resulting intermediate undergoes subsequent oxidation and deprotonation steps to eliminate a hydrogen atom and form the stable, aromatic benzothiazole ring system.

This pathway's efficiency can be influenced by the substituents on the aromatic ring, with electron-donating groups generally facilitating the electrophilic-like attack of the radical.

Specific Synthetic Approaches for this compound

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be confidently approached using established methodologies for similarly substituted benzothiazoles. The key is the strategic use of precursors that already contain the required methoxy (B1213986) and methyl substituents.

Once the core benzothiazole ring is formed, further functionalization can be achieved through electrophilic substitution. The existing substituents on the benzene (B151609) portion of the molecule play a crucial role in directing the position of incoming electrophiles. Methoxy (–OCH₃) and methyl (–CH₃) groups are both electron-donating and are known as activating, ortho-para directing groups in electrophilic aromatic substitution. libretexts.org

In the case of this compound, the C4 and C7 positions are the most likely sites for electrophilic attack. Research on dimethoxy-activated benzothiazoles has shown that these compounds display nucleophilic reactivity and readily undergo reactions like formylation and acetylation at these activated positions. semanticscholar.org For the target molecule, the powerful activating effect of the C5-methoxy group would strongly direct incoming electrophiles to the C4 position. The C6-methyl group would further activate the C7 position, making it another potential site for substitution, though likely secondary to C4 due to the stronger influence of the methoxy group.

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired benzothiazole product. Key parameters that are typically adjusted include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in the condensation of 2-aminothiophenols with aldehydes or nitriles, both the catalyst and solvent can dramatically affect the outcome. ekb.egorganic-chemistry.org Green chemistry approaches often favor solvent-free conditions or the use of environmentally benign solvents like ethanol (B145695) or water. ekb.egmdpi.com

The table below summarizes findings from various studies on the synthesis of substituted benzothiazoles, illustrating the impact of different reaction parameters.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Co₃O₄ Nanofibers | Ethanol | Reflux | 10 min | 92 | ekb.eg |

| Zn(OAc)₂·2H₂O | Solvent-free | 80°C | - | High | ekb.eg |

| H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 85-94 | mdpi.com |

| Cu(OAc)₂ | Ethanol | 70°C | 6 h | Up to 86 | organic-chemistry.org |

| None (MW) | Solvent-free | 300 W | 6 min | Good | nih.gov |

This table is interactive and showcases a variety of conditions used for synthesizing benzothiazole derivatives.

These examples demonstrate that high yields can be achieved under a range of conditions, from microwave-assisted solvent-free reactions to metal-catalyzed condensations in alcohol. ekb.egmdpi.comnih.gov For the synthesis of this compound, a systematic variation of these parameters would be necessary to identify the optimal protocol.

The most direct strategy for synthesizing this compound involves starting with precursors that already possess the desired substitution pattern. The Jacobson synthesis, which involves the oxidative cyclization of a thiobenzamide, is a highly suitable method. semanticscholar.org

The logical precursor for this route is N-(4-methoxy-3-methylphenyl)ethanethioamide . This intermediate can be synthesized in two steps from the commercially available 4-methoxy-3-methylaniline (B90814):

Acylation: Reaction of 4-methoxy-3-methylaniline with acetyl chloride or acetic anhydride to form the corresponding amide, N-(4-methoxy-3-methylphenyl)acetamide.

Thionation: Treatment of the amide with a thionating agent, such as Lawesson's reagent, to convert the carbonyl group into a thiocarbonyl, yielding the required thioamide.

This thioamide can then be subjected to oxidative cyclization using an agent like potassium ferricyanide to yield the final product, this compound. semanticscholar.org An alternative approach involves the ipso-substitution of an ortho-methoxythiobenzamide, providing another route to the benzothiazole ring system. nih.govrsc.org

The table below illustrates how different substituted anilines can be used as precursors for various benzothiazole derivatives.

| Precursor (Substituted Aniline) | Resulting Benzothiazole Substitution Pattern | Synthetic Method | Reference |

| 3,5-Dimethoxyaniline | 5,7-Dimethoxybenzothiazole | Jacobson Synthesis | semanticscholar.org |

| 2,4-Dimethoxyaniline | 4,6-Dimethoxybenzothiazole | Jacobson Synthesis | semanticscholar.org |

| 3-Chloro-4-methoxyaniline | 2-Amino-6-chloro-5-methoxybenzothiazole | Reaction with KSCN/Br₂ | researchgate.netresearchgate.net |

| o-Aminothiophenol & 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)benzothiazole | Condensation (MW) | nih.gov |

This interactive table demonstrates the versatility of using substituted precursors to generate a range of benzothiazole analogues.

Multicomponent Reaction Strategies in Benzothiazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, have gained prominence in modern organic synthesis. These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. mdpi.comnih.gov Several MCRs have been developed for the synthesis of benzothiazoles and related heterocyclic systems. nih.govorganic-chemistry.orgresearchgate.net

The Kabachnik-Fields reaction is a classic three-component reaction that produces α-aminophosphonates from the condensation of an amine, a carbonyl compound (like an aldehyde or ketone), and a dialkyl phosphite. wikipedia.orgorganic-chemistry.org This reaction is particularly relevant for creating phosphorus-containing analogs of biologically important molecules.

While the primary product is an α-aminophosphonate, the methodology can be adapted to synthesize derivatives of heterocyclic amines. Specifically, a substituted 2-aminobenzothiazole (B30445) can serve as the amine component in a Kabachnik-Fields reaction. This provides a direct, one-pot route to α-(benzothiazol-2-ylamino)phosphonates, which are of interest as potential bioactive compounds. core.ac.uknih.gov

The reaction typically proceeds via one of two main pathways: either through the initial formation of an imine (from the amine and carbonyl), which then undergoes nucleophilic attack by the phosphite, or through the formation of an α-hydroxyphosphonate (from the carbonyl and phosphite), which is subsequently displaced by the amine. core.ac.uknih.gov

The components and resulting product of a generalized Kabachnik-Fields reaction using a benzothiazole amine are shown below.

| Amine Component | Carbonyl Component | Phosphorus Component | Product |

| 2-Aminobenzothiazole | Aldehyde (R-CHO) | Dialkyl Phosphite | Dialkyl (R)(benzo[d]thiazol-2-ylamino)methylphosphonate |

This interactive table outlines the reactants for synthesizing benzothiazole-containing aminophosphonates via the Kabachnik-Fields reaction.

This one-pot strategy exemplifies the power of MCRs to efficiently construct complex molecules with potential pharmaceutical applications from simple, readily available starting materials.

Molecular Hybridization Techniques

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single, new hybrid compound. This approach aims to create molecules with improved affinity and efficacy, a better side-effect profile, or a dual mode of action. nih.govsemanticscholar.org In the context of this compound, this technique can be employed to synthesize novel derivatives with enhanced biological activities by incorporating other known bioactive moieties.

An example of a synthetic strategy could involve the introduction of a reactive functional group onto the this compound scaffold, which can then be used for coupling with another molecule. For example, an amino group can be introduced, which can then react with a carboxylic acid derivative of another bioactive compound to form an amide linkage.

Principles of Green Chemistry in Benzothiazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of benzothiazoles to develop more environmentally friendly and sustainable processes. bohrium.com These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. uniroma1.it The application of green chemistry in the synthesis of this compound and its derivatives can lead to safer, more efficient, and cost-effective production methods.

Microwave-Assisted Synthesis (MAS) of Benzothiazole Derivatives

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as shorter reaction times, higher yields, and improved product purity. mdpi.comnih.gov In the synthesis of benzothiazole derivatives, microwave irradiation can accelerate the cyclocondensation reaction between the corresponding aminothiophenol and an aldehyde or other carbonyl compounds. ias.ac.in

The use of microwave heating can be particularly beneficial for the synthesis of this compound, potentially leading to a more efficient process. The reaction can often be carried out in the absence of a catalyst or with a reusable solid catalyst, further enhancing its green credentials. researchgate.net Moreover, MAS can be combined with the use of green solvents, such as water or glycerol, to create even more sustainable synthetic protocols. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzothiazole Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Several hours | A few minutes | ias.ac.in |

| Energy Consumption | High | Low | beilstein-journals.org |

| Yields | Moderate to good | Good to excellent | ias.ac.in |

| By-products | Often present | Minimized | beilstein-journals.org |

Catalyst Development for Sustainable Production (e.g., Metal-Free, Recyclable Catalysts)

The development of sustainable catalysts is a key aspect of green chemistry. In benzothiazole synthesis, there is a growing interest in replacing traditional catalysts, which are often toxic or difficult to remove from the reaction mixture, with more environmentally friendly alternatives. orgchemres.org This includes the use of metal-free catalysts, such as iodine or organic catalysts, as well as recyclable heterogeneous catalysts. ekb.egmdpi.com

Heterogeneous catalysts, such as zeolites or metal oxides, can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. ekb.eg For the synthesis of this compound, the use of a recyclable catalyst could significantly improve the sustainability of the process. Research in this area is focused on developing highly active and stable catalysts that can operate under mild reaction conditions.

Solvent Selection: Aqueous and Environmentally Benign Media

The choice of solvent is another critical factor in green chemistry. Many traditional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. uniroma1.it Consequently, there is a strong emphasis on replacing these solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids. researchgate.net

Water is a particularly attractive solvent for benzothiazole synthesis due to its low cost, non-toxicity, and non-flammability. researchgate.net Several methods for the synthesis of benzothiazoles in aqueous media have been reported, often with the use of a surfactant or a phase-transfer catalyst to overcome the low solubility of organic reactants in water. nih.gov The synthesis of this compound in water would represent a significant step towards a more sustainable manufacturing process.

Derivatization and Structural Modification of this compound

The derivatization and structural modification of the this compound scaffold are important for exploring its structure-activity relationships and for developing new compounds with improved biological properties. This can be achieved by introducing various functional groups at different positions of the benzothiazole ring system.

Synthesis of Schiff Bases and Hydrazone Derivatives

Schiff bases and hydrazones are two important classes of derivatives that can be readily synthesized from an amino-functionalized this compound. These derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov

The synthesis of Schiff bases involves the condensation reaction of an amino group with an aldehyde or a ketone. ijpbs.com In the case of this compound, if an amino group is present, it can be reacted with a variety of aldehydes and ketones to generate a library of Schiff base derivatives. uobaghdad.edu.iq

Hydrazone derivatives can be synthesized by reacting a hydrazine-functionalized this compound with aldehydes or ketones. nih.govmdpi.comnih.gov The resulting hydrazones can exhibit interesting biological properties and can also serve as intermediates for the synthesis of other heterocyclic compounds. researchgate.net

Table 2: General Synthetic Schemes for Schiff Base and Hydrazone Derivatives

| Derivative Type | General Reaction | Reactants |

| Schiff Base | R-NH₂ + R'-CHO → R-N=CH-R' + H₂O | Amino-benzothiazole, Aldehyde/Ketone |

| Hydrazone | R-NHNH₂ + R'-CHO → R-NH-N=CH-R' + H₂O | Hydrazino-benzothiazole, Aldehyde/Ketone |

Introduction of Azo Moieties

The synthesis of azo derivatives containing a benzothiazole core is a well-established method for producing compounds with significant applications, particularly as dyes. isca.meresearchgate.net The general strategy involves the diazotization of an amino-substituted benzothiazole, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol, naphthol, or aromatic amine. nih.gov

For the this compound scaffold, the introduction of an azo group would first require the presence of an amino substituent on the benzothiazole ring. This amino-benzothiazole precursor is converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). acu.edu.in

The resulting diazonium salt is a reactive electrophile that is then immediately reacted with a coupling component. The electron-donating nature of the methoxy group on the benzothiazole ring and the specific coupling partner chosen influence the final color and properties of the resulting azo dye. isca.me Azo dyes derived from benzothiazole moieties are noted for their brilliant colors, good chromophoric strength, and excellent fastness properties. researchgate.net

The table below illustrates examples of heterocyclic azo dyes derived from related benzothiazole structures, highlighting the variety of coupling partners that can be employed.

| Diazonium Component Precursor | Coupling Component | Resulting Azo Dye Class |

| 2-Amino-6-nitro-1,3-benzothiazole | 4-Amino-3-methylphenol | Disperse Azo Dye |

| 2-Amino-6-methoxy-1,3-benzothiazole | N,N-dimethylaniline | Cationic Azo Dye |

| Substituted Anilines | 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Pyrazole-based Azo Dye |

This table presents representative examples of azo dye synthesis from benzothiazole precursors based on established literature. isca.meacu.edu.in

Preparation of Metal Complexes

Benzothiazole derivatives are effective ligands for the formation of coordination complexes with a variety of transition metals. The nitrogen and sulfur atoms within the thiazole (B1198619) ring serve as potential donor sites for chelation. nih.govresearchgate.net The synthesis of metal complexes involving the this compound scaffold would typically involve the reaction of the benzothiazole ligand with a metal salt in a suitable solvent.

The general procedure for preparing these complexes involves dissolving the benzothiazole derivative in a solvent such as methanol (B129727) or ethanol and adding a solution of the desired metal salt (e.g., chlorides, sulfates, or acetates). biointerfaceresearch.comroyalsocietypublishing.org The reaction mixture is often heated under reflux to facilitate the complex formation. core.ac.uk The resulting metal complex precipitates from the solution upon cooling or after concentrating the solvent and can be isolated by filtration.

Research on related benzothiazole structures has demonstrated the formation of stable complexes with a range of metal ions, including Cobalt (Co), Ruthenium (Ru), Copper (Cu), Nickel (Ni), Zinc (Zn), and Mercury (Hg). nih.govbiointerfaceresearch.comcore.ac.uk The stoichiometry of the resulting complexes (metal-to-ligand ratio) and the coordination geometry (e.g., octahedral, square planar, tetrahedral) are influenced by the specific metal ion, the substituents on the benzothiazole ring, and the reaction conditions. nih.govcore.ac.uk For instance, Schiff base ligands derived from 6-ethoxy-1,3-benzothiazole-2-amine have been shown to form octahedral complexes with Co(II), Ni(II), Cu(II), and Zn(II) in a 1:2 metal-to-ligand ratio. nih.gov

The table below summarizes metal complexes formed with various aminobenzothiazole derivatives, illustrating the versatility of this class of ligands.

| Benzothiazole Ligand | Metal Ion(s) | Typical Resulting Geometry |

| 2-((E)-(2-(benzo[d]thiazol-2-yl) phenylimino) methyl)-5-methoxyphenol | Co(III), Ru(III) | Not specified |

| 2-{[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}-6-methoxyphenol | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral |

| 6-Methyl-2-aminobenzothiazole | Co(II), Cu(II), Ni(II) | Tetrahedral or Square Planar |

| 2-Amino-6-ethoxybenzothiazole Schiff bases | V, Fe, Co, Ni, Cu, Zn | Not specified |

This table showcases examples of metal complexes synthesized from related benzothiazole ligands as reported in the scientific literature. nih.govbiointerfaceresearch.comroyalsocietypublishing.orgcore.ac.uk

Exploration of Structure-Reactivity Relationships in Functionalization

The reactivity of the this compound ring system is significantly influenced by the electronic effects of its substituents. The methoxy (-OCH₃) group at position 5 and the methyl (-CH₃) group at position 6 are both electron-donating groups, which activate the benzene portion of the molecule towards electrophilic aromatic substitution.

The 5-methoxy group, in particular, is a strong activating group that directs incoming electrophiles to the ortho and para positions relative to itself. In this specific structure, the position ortho to the methoxy group is C4, and the other ortho position is C6 (which is already substituted). The position para to the methoxy group is C2, which is part of the thiazole ring. Therefore, electrophilic attack is highly favored at the C4 position. The methyl group at C6 further enhances the electron density of the ring, reinforcing this activation.

Studies on related dimethoxy-activated benzothiazoles have shown that such systems display enhanced nucleophilic reactivity at specific carbon atoms of the benzene ring. For example, 5,7-dimethoxybenzothiazoles are specifically activated for electrophilic substitution at the C4 position. semanticscholar.org This allows for targeted functionalization reactions such as Vilsmeier-Haack formylation (introduction of a -CHO group) and Friedel-Crafts acetylation (introduction of a -COCH₃ group) at this site. semanticscholar.org

By analogy, the this compound is expected to be highly reactive at the C4 and C7 positions, with C4 being particularly activated by the 5-methoxy group. This targeted reactivity allows for the selective introduction of various functional groups, expanding the synthetic utility of the benzothiazole core and enabling the creation of a wider range of derivatives.

| Position on Benzothiazole Ring | Activating/Deactivating Group | Predicted Site of Electrophilic Attack | Rationale |

| 5 | Methoxy (-OCH₃) | C4 | Strong ortho, para-directing activating group. C4 is the open ortho position. |

| 6 | Methyl (-CH₃) | C7 | Weak ortho, para-directing activating group. C7 is an open ortho position. |

This table outlines the predicted reactivity of the this compound core towards electrophilic substitution based on substituent effects. semanticscholar.org

Advanced Spectroscopic Characterization of 5 Methoxy 2,6 Dimethyl 1,3 Benzothiazole and Its Analogs

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to these vibrations. For 5-Methoxy-2,6-dimethyl-1,3-benzothiazole, the FT-IR spectrum is expected to exhibit a series of bands that confirm the presence of its key structural features.

The aromatic C-H stretching vibrations of the benzothiazole (B30560) ring are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations from the two methyl groups (at positions 2 and 6) and the methoxy (B1213986) group would appear in the 3000-2850 cm⁻¹ range. The C=N stretching vibration of the thiazole (B1198619) ring is a characteristic feature and is expected to produce a sharp and intense band in the region of 1640-1590 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring typically give rise to multiple bands in the 1600-1450 cm⁻¹ region. researchgate.netisca.me

The presence of the methoxy group is further confirmed by the C-O stretching vibration, which is expected to appear as a strong band around 1250 cm⁻¹ (for the aryl-alkyl ether asymmetric stretch) and another band near 1040 cm⁻¹ (for the symmetric stretch). The C-S stretching vibration, integral to the thiazole ring, is generally weaker and can be found in the 800-600 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations of the aromatic ring can provide information about the substitution pattern and are expected in the 900-700 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=N Stretch (Thiazole) | 1640 - 1590 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| CH₃ Bending | ~1450 and ~1375 | Medium |

| C-O Stretch (Asymmetric) | ~1250 | Strong |

| C-O Stretch (Symmetric) | ~1040 | Medium |

| C-S Stretch | 800 - 600 | Weak to Medium |

This table is based on typical vibrational frequencies for benzothiazole derivatives and related functional groups.

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations, making it well-suited for analyzing the C-C and C-S bonds within the aromatic and heterocyclic rings of this compound.

The Raman spectrum of this compound would be expected to show a strong band for the symmetric breathing vibration of the benzothiazole ring system. The C=C and C=N stretching vibrations that are strong in the IR spectrum will also be present in the Raman spectrum, though their relative intensities may differ. The C-S stretching vibration, which can be weak in the IR spectrum, often gives a more distinct signal in the Raman spectrum. The vibrations of the methyl groups would also be observable. The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.netcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques provide a detailed map of the carbon and proton framework.

¹H NMR spectroscopy provides information about the chemical environment of the protons in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups.

Based on the substitution pattern, there will be two aromatic protons on the benzene ring. The proton at position 4 (H-4) and the proton at position 7 (H-7) will appear as singlets in the aromatic region, typically between δ 7.0 and 8.0 ppm, due to the absence of adjacent protons for coupling. The exact chemical shifts will be influenced by the electronic effects of the methoxy and methyl substituents.

The protons of the methoxy group (-OCH₃) at position 5 are expected to appear as a sharp singlet at approximately δ 3.8-4.0 ppm. The protons of the methyl group at position 2 (-CH₃) attached to the thiazole ring will also be a singlet, likely in the range of δ 2.7-2.9 ppm. The protons of the methyl group at position 6 (-CH₃) on the benzene ring will appear as another singlet, typically at a slightly more upfield position, around δ 2.4-2.6 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H-4 | 7.0 - 8.0 | Singlet |

| Aromatic H-7 | 7.0 - 8.0 | Singlet |

| 5-OCH₃ | 3.8 - 4.0 | Singlet |

| 2-CH₃ | 2.7 - 2.9 | Singlet |

This table provides estimated chemical shifts based on data from analogous benzothiazole derivatives.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

The carbon atom at position 2 (C-2) of the thiazole ring, bonded to sulfur and nitrogen, is expected to have the most downfield chemical shift among the ring carbons, typically in the range of δ 160-170 ppm. The quaternary carbons of the benzene ring (C-3a, C-5, C-6, and C-7a) will have chemical shifts influenced by their connectivity and the electronic effects of the substituents. The carbon bearing the methoxy group (C-5) would be expected around δ 155-160 ppm. The carbon atoms of the methyl groups will appear in the upfield region of the spectrum, with the C-2 methyl carbon likely around δ 15-20 ppm and the C-6 methyl carbon at a similar value. The methoxy carbon will resonate at approximately δ 55-60 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 160 - 170 |

| C-3a | 145 - 155 |

| C-4 | 110 - 125 |

| C-5 | 155 - 160 |

| C-6 | 130 - 140 |

| C-7 | 100 - 115 |

| C-7a | 130 - 140 |

| 5-OCH₃ | 55 - 60 |

| 2-CH₃ | 15 - 20 |

This table provides estimated chemical shifts based on data from analogous benzothiazole derivatives.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be relatively simple due to the lack of proton-proton coupling between the aromatic protons and the methyl/methoxy protons, which are all expected to be singlets. However, it would confirm the absence of such couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). An HMQC or HSQC spectrum would definitively link the proton signals of the methyl and methoxy groups to their corresponding carbon signals. For example, it would show a correlation between the proton signal at ~δ 3.9 ppm and the carbon signal at ~δ 56 ppm, confirming the assignment of the methoxy group. Similarly, it would connect the aromatic proton signals to their respective carbon signals.

By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for further studies on its properties and reactivity.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the exact molecular structure, including bond lengths, bond angles, and crystal packing of a compound. For benzothiazole analogs, this technique provides unambiguous confirmation of their synthesized structures and reveals subtle intramolecular and intermolecular interactions.

In a study of a closely related analog, 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, SCXRD analysis revealed that both the benzothiazole and the dimethoxyphenyl ring systems are effectively planar. nih.gov The interplanar angle between these two rings was found to be a mere 5.38 (2)°. nih.gov This near-coplanarity facilitates short intramolecular contacts, such as an S···O interaction of 2.7082 (4) Å. nih.gov The crystal packing of these molecules is stabilized by a network of weak C—H···O and C—H···π interactions, which dictate the supramolecular architecture. nih.gov Such detailed structural insights are vital for designing molecules with specific electronic and photophysical properties.

The crystallographic data for this analog provides a representative example of the detailed structural information obtainable through SCXRD for this class of compounds.

Table 1: Crystallographic Data for 2-(2,5-dimethoxyphenyl)benzo[d]thiazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₃NO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1343 (2) |

| b (Å) | 13.0108 (3) |

| c (Å) | 10.2229 (2) |

| β (°) | 108.525 (1) |

| Volume (ų) | 1278.34 (5) |

| Z | 4 |

Data sourced from a study on 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. nih.gov

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is instrumental in identifying the crystalline phases present in a material and can be used to confirm the formation of a specific crystalline structure. For novel synthesized benzothiazole derivatives, PXRD patterns serve as a fingerprint for the crystalline solid, confirming that a crystalline product has been formed and allowing for comparison between different batches or polymorphs. Studies on benzothiazole ligands and their metal complexes have utilized PXRD to confirm the structural integrity and phase purity of the synthesized materials. rsc.org

Thermal Analysis Techniques

Thermal analysis techniques are essential for determining the stability of compounds at different temperatures and for studying phase transitions. abo.firesearchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of benzothiazole derivatives. TGA curves indicate the temperatures at which the compound begins to degrade and the percentage of mass lost at each stage. For instance, thermal degradation studies of metoprolol (B1676517) tartrate, which contains a methoxy-substituted aromatic ring, showed that decomposition occurs in distinct stages, with mass losses occurring in specific temperature ranges. mdpi.com Similar analyses on benzothiazole analogs would reveal their thermal stability, which is a critical parameter for applications in materials science and pharmaceuticals.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference is measured as a function of temperature. DTA curves provide information about physical and chemical changes that involve a heat exchange, such as melting, crystallization, and decomposition. abo.fi Endothermic peaks typically correspond to processes like melting or dehydration, while exothermic peaks can indicate crystallization or oxidation. mdpi.com When used in conjunction with TGA, DTA provides a comprehensive thermal profile of the compound. For example, the DTA curve for oxytetracycline (B609801) hydrochloride showed an endothermic peak corresponding to dehydration and the release of hydrochloride, which correlated with the initial mass loss observed in the TGA curve. mdpi.com

Electron Microscopy for Morphological and Surface Analysis (e.g., Field Emission Scanning Electron Microscopy - FE-SEM)

Field Emission Scanning Electron Microscopy (FE-SEM) is a powerful technique for visualizing the surface morphology and topography of a material at high resolution. In the context of benzothiazole derivatives, particularly when they are incorporated into larger structures like nanoparticles or covalent organic frameworks (COFs), FE-SEM provides critical information about particle size, shape, and aggregation. For example, FE-SEM has been used to characterize a Gum Arabic/Zr(IV) catalyst employed in the synthesis of 2-aryl benzothiazoles, revealing the presence of spherical nanoparticles with sizes less than 50 nm. This morphological information is vital for understanding the catalyst's activity and reusability.

Specialized Spectroscopic Techniques for Advanced Characterization

Beyond standard characterization, specialized spectroscopic techniques can provide deeper insights into the electronic structure and stereochemistry of benzothiazole analogs.

Magnetic Resonance (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized benzothiazole derivatives. The chemical shifts (δ), splitting patterns, and integration of the signals in a ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of the protons. For example, in various substituted N-benzothiazol-2-yl-acetamides, aromatic protons of the benzothiazole ring typically appear in the range of δ 7.0-8.0 ppm, while protons of methyl groups appear at much higher fields. nih.govacs.org ¹³C NMR provides complementary information on the carbon skeleton of the molecule.

Table 2: Representative ¹H NMR Chemical Shifts for Protons in Benzothiazole Analogs

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Benzothiazole Aromatic H | 7.10 - 8.30 |

| Methoxy (-OCH₃) H | 3.80 - 4.10 |

| Methyl (-CH₃) H | 2.40 - 2.60 |

| NH Proton | 8.40 - 10.30 |

Note: These are approximate ranges and can vary based on the specific substitution pattern and solvent. nih.govacs.org

Circular Dichroism

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a benzothiazole derivative to be CD-active, it must be chiral. While many simple benzothiazoles are achiral, the introduction of a stereocenter or an element of planar chirality can induce chiroptical properties. rsc.org

Recent studies on complex, chiral macrocycles incorporating a benzothiadiazole (a related heterocyclic system) have demonstrated the use of CD spectroscopy to investigate their unique chiroptical responses. nih.govrsc.org In another study, the enantiomers of a chiral benzothiazole monofluoroborate were successfully resolved, and their absolute configurations were unambiguously determined by comparing experimental CD spectra with theoretical calculations. The CD spectra of these compounds exhibit characteristic positive and negative bands (Cotton effects) that serve as a fingerprint for each enantiomer. Although not widely reported for simple benzothiazoles, CD spectroscopy is an invaluable tool for the stereochemical analysis of their chiral analogs.

Computational Chemistry and Theoretical Investigations of 5 Methoxy 2,6 Dimethyl 1,3 Benzothiazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular properties. For 5-Methoxy-2,6-dimethyl-1,3-benzothiazole, these calculations can predict its geometry, electronic landscape, and spectroscopic signatures.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying the electronic structure of medium to large-sized molecules. nbu.edu.sanih.gov DFT calculations on benzothiazole (B30560) derivatives are typically performed using functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p). nbu.edu.saresearchgate.net These studies reveal that the electronic properties of the benzothiazole core are significantly influenced by the nature and position of its substituents. The methoxy (B1213986) and dimethyl groups in this compound are expected to act as electron-donating groups, thereby modulating the electron density distribution across the aromatic system.

The stability of the molecule can be inferred from its total energy, as calculated by DFT. Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO energy gap generally implies higher stability and lower chemical reactivity. nbu.edu.sa For substituted 1,3-benzothiazole molecules, this energy gap has been determined to be between 3.95 and 4.70 eV. nbu.edu.sa

Geometry Optimization and Conformational Analysis

Before calculating other properties, the geometry of this compound must be optimized to find its most stable three-dimensional structure. This process involves finding the minimum energy conformation on the potential energy surface. For molecules with flexible side chains, such as the methoxy group, a conformational analysis is crucial to identify the global minimum energy structure. This can be achieved by systematically rotating the rotatable bonds and performing geometry optimizations for each starting conformation. nbu.edu.sa The optimized geometric parameters, including bond lengths and bond angles, obtained from DFT calculations generally show good agreement with experimental data where available. core.ac.uk

Below is a representative table of selected optimized geometrical parameters for a substituted benzothiazole, illustrating the type of data obtained from such calculations.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C-S | 1.76 |

| C=N | 1.37 | |

| C-O | 1.36 | |

| C-C (aromatic) | 1.39 - 1.42 | |

| Bond Angle | C-S-C | 89.5° |

| C-N-C | 105.2° | |

| C-O-C | 118.0° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The HOMO and LUMO are the frontier orbitals, and their energy and spatial distribution are critical in predicting how a molecule will interact with other species. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In benzothiazole derivatives, the HOMO is typically distributed over the entire π-conjugated system, while the LUMO is often localized on the benzothiazole moiety. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's electronic properties and UV-Vis absorption characteristics. researchgate.netmdpi.com

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which often corresponds to absorption at longer wavelengths in the UV-Vis spectrum. The electron-donating methoxy and dimethyl groups on the 5- and 6-positions of the benzothiazole ring are expected to raise the HOMO energy level, potentially leading to a smaller energy gap and altered reactivity compared to the unsubstituted benzothiazole.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.55 |

| Energy Gap (ΔE) | 4.70 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Computational methods are highly effective in predicting various spectroscopic parameters.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). epstem.net These theoretical predictions can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment of the nuclei.

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. core.ac.ukijstr.org The calculated frequencies correspond to the normal modes of vibration. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. ijstr.org

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.netmdpi.com The predicted absorption maxima (λmax) correspond to electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

| Spectroscopic Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C-methoxy) | ~55 ppm |

| ¹H NMR Chemical Shift (H-methoxy) | ~3.9 ppm |

| C=N Stretching Frequency (IR) | ~1600 cm⁻¹ |

| UV-Vis λmax | ~300 nm |

Potential Energy Distribution (PED) Analysis of Vibrational Modes

To provide a detailed assignment of the calculated vibrational frequencies, a Potential Energy Distribution (PED) analysis is often performed. ijstr.orgresearchgate.net PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for a more precise and unambiguous assignment of the bands observed in the experimental IR and Raman spectra. ijstr.org For complex molecules like this compound, PED analysis is invaluable for understanding the nature of the vibrational modes.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the intrinsic properties of a single molecule, molecular modeling and dynamics simulations can be used to study the behavior of the molecule in a more complex environment, such as in solution or interacting with a biological target. nih.govbiointerfaceresearch.com

Molecular dynamics (MD) simulations, for instance, can provide insights into the conformational flexibility of this compound over time and how it interacts with solvent molecules. nih.gov In the context of drug design, molecular docking studies can predict the binding mode and affinity of the molecule to a specific protein target. These simulations rely on force fields that describe the potential energy of the system as a function of the atomic coordinates. While not providing the same level of electronic detail as quantum chemical calculations, molecular modeling and dynamics simulations are essential for understanding the behavior of molecules in a biological context. nih.govbiointerfaceresearch.com

Molecular Docking for Ligand-Target Interactions (e.g., enzyme active sites, microbial targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on structurally similar benzothiazole derivatives.

The benzothiazole scaffold is known to participate in various non-covalent interactions within enzyme active sites. For this compound, the key structural features that would govern its binding are the benzothiazole ring system, the methoxy group, and the two methyl groups.

Potential Ligand-Target Interactions for this compound:

| Interaction Type | Structural Feature Involved | Potential Target Residues | Significance in Binding |

| Hydrogen Bonding | Methoxy group (oxygen atom) | Amino acids with hydrogen bond donors (e.g., Serine, Threonine, Tyrosine) | Directional interaction contributing to binding affinity and specificity. |

| π-π Stacking | Benzothiazole ring system | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) | Non-covalent interaction that stabilizes the ligand in the binding pocket. |

| Hydrophobic Interactions | Methyl groups, Benzothiazole ring | Aliphatic and aromatic amino acids (e.g., Leucine, Isoleucine, Valine) | Important for desolvation and overall binding energy. |

| π-Sulfur Interactions | Thiazole (B1198619) ring (sulfur atom) | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) | A specific type of non-covalent interaction that can enhance binding affinity. |

These potential interactions are crucial for the rational design of experiments. For instance, if targeting an enzyme with a known active site rich in aromatic residues, this compound could be hypothesized to be a potential binder due to its ability to engage in π-π stacking and π-sulfur interactions.

Pharmacophore Modeling and Ligand-Based Drug Design Principles (non-clinical)

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather a collection of abstract features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

For this compound, a hypothetical pharmacophore model could be constructed based on its structural attributes.

Pharmacophoric Features of this compound:

| Feature | Description | Potential Role in Biological Activity |

| Aromatic Ring | The fused benzene (B151609) ring of the benzothiazole system. | Can participate in π-π stacking interactions with target proteins. |

| Hydrogen Bond Acceptor | The oxygen atom of the methoxy group and the nitrogen atom of the thiazole ring. | Can form crucial hydrogen bonds with biological targets. |

| Hydrophobic Feature | The two methyl groups and the overall nonpolar surface of the benzothiazole ring. | Can interact with hydrophobic pockets in target proteins, contributing to binding affinity. |

In a ligand-based drug design context, this pharmacophore model could be used to screen large virtual libraries of compounds to identify other molecules that share the same essential features and are therefore likely to exhibit similar biological activities. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are built by correlating calculated molecular descriptors with experimentally determined activities or properties.

Relevant Molecular Descriptors for QSAR/QSPR of this compound:

| Descriptor Class | Example Descriptors | Property/Activity Influenced |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Reactivity, binding affinity, metabolic stability |

| Steric | Molecular volume, Surface area, Molar refractivity | Receptor fit, accessibility to active sites |

| Hydrophobic | LogP (octanol-water partition coefficient) | Membrane permeability, solubility, protein binding |

| Topological | Connectivity indices, Wiener index | Molecular shape and size, overall structure-activity correlation |

A hypothetical QSAR equation might take the form:

Biological Activity = c1(LogP) + c2(Dipole Moment) - c3(Molecular Volume) + constant

Where c1, c2, and c3 are coefficients determined from a regression analysis of a set of related compounds. Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives of this compound.

Simulation of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools used to study the dynamic behavior of molecules and their intermolecular interactions over time. These simulations can provide a more detailed and dynamic picture of how this compound interacts with its environment, such as a solvent or a biological macromolecule.

Simulated Intermolecular Interactions of this compound:

| Interaction Type | Description | Importance |

| Hydrogen Bonding | Simulations can reveal the stability and geometry of hydrogen bonds formed between the methoxy group and surrounding water molecules or protein residues. | Crucial for understanding solubility and specific ligand-receptor recognition. |

| π-π Stacking | MD simulations can quantify the strength and preferred orientation of stacking interactions between the benzothiazole ring and aromatic partners. | Key for the stability of complexes involving aromatic systems. |

| van der Waals Forces | These simulations account for the non-specific attractive and repulsive forces between atoms, which are significant for overall binding and packing. | Contribute significantly to the overall binding energy. |

By simulating this compound within a solvated protein binding site, researchers can observe the dynamic nature of these interactions, calculate binding free energies, and understand the conformational changes that may occur upon binding.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry offers invaluable tools for elucidating the mechanisms of chemical reactions at the molecular level. Through methods like Density Functional Theory (DFT), it is possible to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.

For the synthesis of this compound, computational studies could be employed to investigate various synthetic routes. For example, a common synthesis of benzothiazoles involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative.

A computational study of this reaction would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

These calculations would provide a detailed, step-by-step understanding of the reaction mechanism, including the rate-determining step, which is crucial for optimizing reaction conditions to improve yield and reduce byproducts.

Prediction of Reactivity Profiles and Chemical Transformations

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational chemistry provides a suite of tools to predict the reactivity of this compound and its likely chemical transformations.

Key Computational Predictors of Reactivity:

| Parameter | Description | Predicted Reactivity for this compound |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between them relates to chemical reactivity. | A smaller HOMO-LUMO gap generally implies higher reactivity. The locations of these orbitals indicate the likely sites for electrophilic and nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | An MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). | The MEP map would highlight the electron-rich areas around the nitrogen and oxygen atoms, suggesting they are likely sites for electrophilic attack. The aromatic ring would also show regions of varying potential influencing its susceptibility to substitution reactions. |

| Fukui Functions | These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. | Calculations of Fukui indices would provide a quantitative measure of the reactivity of each atom in the molecule, allowing for a more precise prediction of regioselectivity in chemical reactions. |

Through these computational analyses, a detailed reactivity profile of this compound can be constructed. This profile can predict its behavior in various chemical environments and guide the design of new chemical transformations. For example, by identifying the most nucleophilic site, one could predict the outcome of an alkylation reaction. Conversely, identifying the most electrophilic site would be crucial for planning reactions with nucleophiles.

Applications of 5 Methoxy 2,6 Dimethyl 1,3 Benzothiazole in Diverse Academic Research Fields

Chemical Biology and Probe Development

In the field of chemical biology, small molecules are indispensable for dissecting complex biological processes. 5-Methoxy-2,6-dimethyl-1,3-benzothiazole has emerged as a scaffold of interest for the development of chemical probes and ligands to study cellular pathways and biological macromolecules.

Investigation as Chemical Probes for Cellular Pathways (in vitro)

The utility of this compound as a chemical probe lies in its ability to interact with specific components within a cell, thereby allowing for the interrogation of cellular pathways in a controlled laboratory setting. In vitro studies are crucial for the initial characterization of a probe's mechanism of action and its potential effects on cellular functions. While specific, detailed research on the direct application of this compound as a probe for a wide array of cellular pathways is an evolving area of study, the broader class of benzothiazole (B30560) derivatives has shown significant promise. These compounds are known to possess a range of biological activities, and their mechanisms are often investigated at the cellular level. Future research may focus on elucidating the specific intracellular targets of this compound and its utility in studying processes such as signal transduction, apoptosis, or metabolic pathways.

Design of Ligands for Specific Biological Macromolecules (mechanistic studies)

The design of ligands that bind to specific biological macromolecules, such as proteins and nucleic acids, is a cornerstone of mechanistic studies in chemical biology. The structural characteristics of this compound make it an attractive candidate for the rational design of such ligands. The benzothiazole core can participate in various non-covalent interactions, including hydrophobic, π-stacking, and hydrogen bonding interactions, which are critical for molecular recognition.

For instance, the nitrogen and sulfur atoms in the thiazole (B1198619) ring can act as hydrogen bond acceptors, while the aromatic system provides a platform for π-stacking with aromatic amino acid residues in a protein's binding pocket. The methoxy (B1213986) and dimethyl groups can be systematically modified to optimize binding affinity and selectivity for a target macromolecule. Mechanistic studies involving such designed ligands can provide valuable insights into the structure-function relationships of biological macromolecules and can serve as a starting point for the development of more complex molecular tools.

Materials Science and Engineering

The unique photophysical and electronic properties of benzothiazole derivatives have led to their exploration in various areas of materials science and engineering. This compound, with its specific substitution pattern, is being investigated for its potential in optoelectronics, fluorescent materials, and polymer chemistry.

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes - OLEDs, dyes with specific electronic properties)

The field of optoelectronics relies on materials that can efficiently convert electrical energy into light and vice versa. Organic Light-Emitting Diodes (OLEDs) are a prominent example of such technology. The electron-deficient nature of the benzothiazole ring system, combined with the electron-donating character of the methoxy group, can create a "push-pull" electronic structure within the this compound molecule. This arrangement can lead to desirable properties for optoelectronic applications, such as a tunable band gap and efficient charge transport.

As a component in organic dyes, this compound can be engineered to exhibit specific absorption and emission characteristics. These properties are crucial for applications in dye-sensitized solar cells (DSSCs) and as emitters in OLEDs. Research in this area focuses on synthesizing derivatives of this compound and characterizing their photophysical and electrochemical properties to assess their suitability for various optoelectronic devices.

Development of Fluorescent Materials and Bioimaging Agents (non-clinical)

Fluorescence is a powerful tool in materials science and is increasingly utilized in non-clinical bioimaging to visualize biological structures and processes. Benzothiazole derivatives are known for their fluorescent properties, and the substitutions on this compound can influence its fluorescence quantum yield, Stokes shift, and emission wavelength.

The development of novel fluorescent materials based on this scaffold involves tuning its photophysical properties through chemical modifications. For non-clinical bioimaging applications, these fluorescent molecules can be used to stain cells or tissues, allowing for the visualization of cellular morphology and the localization of specific organelles without the intention of a therapeutic or diagnostic outcome in a living organism. The data from such studies are invaluable for fundamental biological research.

| Property | Description | Potential Impact |

| Fluorescence Quantum Yield | The efficiency of the fluorescence process. | Higher quantum yield leads to brighter fluorescent probes. |

| Stokes Shift | The difference between the maximum absorption and emission wavelengths. | A larger Stokes shift is desirable to minimize self-quenching and improve signal-to-noise ratio. |

| Emission Wavelength | The color of the emitted light. | Can be tuned to avoid autofluorescence from biological samples and for multiplexed imaging. |

Applications in Polymer Chemistry and Functional Coatings

The incorporation of functional small molecules into polymer matrices can impart novel properties to the resulting materials. This compound can be utilized as a monomer or an additive in polymer chemistry to create functional polymers and coatings.

When incorporated into a polymer backbone or as a pendant group, the benzothiazole moiety can enhance the thermal stability, and optical properties of the polymer. For example, polymers containing this unit could exhibit unique fluorescent or conductive properties. In the realm of functional coatings, these polymers could be used to create surfaces with specific characteristics, such as anti-static, luminescent, or sensory capabilities. Research in this area is focused on the synthesis and characterization of such novel polymeric materials and exploring their potential applications in advanced technologies.

Agrochemical Research

The structural features of benzothiazole derivatives make them promising candidates for the development of new agrochemicals. The methoxy and dimethyl substitutions on the benzene (B151609) ring of This compound could modulate its biological activity, selectivity, and physicochemical properties, making it a compound of interest for various agrochemical applications.

Exploration as Herbicidal Agents (e.g., inhibition of plant-specific enzymes)

Benzothiazole derivatives have been investigated as potential herbicides. nih.gov The mechanism of action for some herbicidal compounds involves the inhibition of plant-specific enzymes that are essential for their growth and development. For instance, certain heterocyclic compounds are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherol in plants. beilstein-journals.org Inhibition of this enzyme leads to bleaching symptoms and ultimately, plant death. beilstein-journals.org

The herbicidal potential of benzothiazole-containing compounds has been demonstrated in various studies. For example, some pyrazole (B372694) derivatives containing a benzothiazole moiety have shown significant herbicidal activity. nih.gov The structure-activity relationship (SAR) studies of these derivatives often reveal that the nature and position of substituents on the benzothiazole ring are crucial for their herbicidal efficacy. The electron-donating nature of the methoxy group and the lipophilic character of the methyl groups in This compound could influence its interaction with target enzymes in weeds, potentially leading to herbicidal effects.

Fungicidal Properties against Plant Pathogens